Cas no 2680530-95-2 (ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride)

Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic amino ester derivative with a constrained ring structure, offering unique steric and electronic properties. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications in medicinal chemistry and pharmaceutical research. Its rigid bicyclo[3.1.0]hexane scaffold provides a versatile intermediate for the development of bioactive compounds, particularly in the design of conformationally restricted analogs. The ethyl ester moiety allows for further functionalization, while the amine group enables derivatization via amidation or reductive amination. This compound is valued for its potential in probing structure-activity relationships and optimizing drug candidates.
ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride structure
2680530-95-2 structure
Product name:ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride
CAS No:2680530-95-2
MF:C9H16ClNO2
Molecular Weight:205.681841850281
MDL:MFCD34183942
CID:5645836
PubChem ID:165920061

ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • EN300-28243740
    • ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride
    • 2680530-95-2
    • ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride
    • MDL: MFCD34183942
    • インチ: 1S/C9H15NO2.ClH/c1-2-12-8(11)9(10)6-4-3-5-7(6)9;/h6-7H,2-5,10H2,1H3;1H
    • InChIKey: NJXGZHKRXWHTGM-UHFFFAOYSA-N
    • SMILES: Cl.O(CC)C(C1(C2CCCC21)N)=O

計算された属性

  • 精确分子量: 205.0869564g/mol
  • 同位素质量: 205.0869564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 205
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų

ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28243740-0.1g
ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride
2680530-95-2 95.0%
0.1g
$990.0 2025-03-19
Enamine
EN300-28243740-10.0g
ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride
2680530-95-2 95.0%
10.0g
$12278.0 2025-03-19
Aaron
AR02834S-1g
ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride
2680530-95-2 95%
1g
$3951.00 2025-02-15
Aaron
AR02834S-500mg
ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride
2680530-95-2 95%
500mg
$3086.00 2025-02-15
1PlusChem
1P0282WG-10g
ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride
2680530-95-2 95%
10g
$15238.00 2024-05-08
1PlusChem
1P0282WG-100mg
ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride
2680530-95-2 95%
100mg
$1286.00 2024-05-08
Aaron
AR02834S-100mg
ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride
2680530-95-2 95%
100mg
$1387.00 2025-02-15
1PlusChem
1P0282WG-250mg
ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride
2680530-95-2 95%
250mg
$1810.00 2024-05-08
Enamine
EN300-28243740-10g
ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride
2680530-95-2 95%
10g
$12278.0 2023-09-09
Enamine
EN300-28243740-0.25g
ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride
2680530-95-2 95.0%
0.25g
$1414.0 2025-03-19

ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride 関連文献

ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochlorideに関する追加情報

Ethyl 6-Aminobicyclo[3.1.0]hexane-6-Carboxylate Hydrochloride: A Comprehensive Overview

Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride, also known by its CAS number 2680530-95-2, is a unique organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of bicyclic amines, which are known for their structural rigidity and diverse biological activities. The bicyclo[3.1.0]hexane framework is a key feature of this molecule, contributing to its stability and reactivity in different chemical environments.

The ethyl 6-amino group attached to the bicyclic structure plays a crucial role in determining the compound's chemical properties and biological interactions. Recent studies have highlighted the importance of such amino-substituted bicyclic compounds in drug design, particularly in the development of agents targeting central nervous system disorders, pain management, and inflammation.

One of the most intriguing aspects of ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride is its ability to act as a versatile scaffold for further chemical modifications. Researchers have explored the substitution patterns on the bicyclic core to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability.

Recent advancements in synthetic methodologies have made it possible to prepare this compound with high precision and yield. The synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group transformations, ensuring the formation of the desired bicyclo[3.1.0]hexane framework.

In terms of applications, ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride has shown promise in preclinical studies as a potential analgesic agent due to its ability to modulate pain pathways at the molecular level.

Moreover, this compound has been investigated for its anti-inflammatory properties, with studies indicating that it can inhibit key enzymes involved in inflammatory processes without causing significant side effects.

Another area where this compound has garnered attention is its potential role in anticancer therapies.

Research has demonstrated that ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride can selectively target cancer cells by interfering with their metabolic pathways, making it a promising candidate for further exploration in oncology.

Despite its potential benefits, it is essential to evaluate the safety profile of ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride comprehensively before considering its clinical application.

Preliminary toxicological studies suggest that the compound exhibits low toxicity at therapeutic doses; however, long-term safety assessments are still required to confirm its suitability for human use.

In conclusion, ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS No: 2680530-95-2) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications.

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